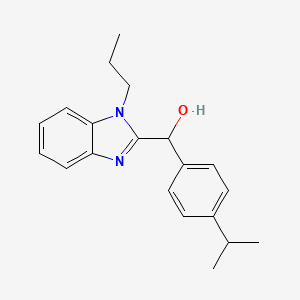
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, also known as IPPB, is a chemical compound that has gained significant attention in scientific research. IPPB is a benzimidazole derivative that has been synthesized for its potential use as a therapeutic agent due to its unique pharmacological properties.
Wirkmechanismus
The mechanism of action of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been found to have various biochemical and physiological effects. In preclinical studies, (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been found to have antioxidant and antiapoptotic effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol.
Zukünftige Richtungen
There are several future directions for research on (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the identification of the specific enzymes and signaling pathways targeted by (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, which may lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative that has shown promising results in preclinical studies for its potential use in treating various diseases. Its unique pharmacological properties make it a promising candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol have been discussed in this paper.
Synthesemethoden
The synthesis of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol involves the condensation of 4-isopropylphenyl acetic acid with 1-propyl-1H-benzimidazole-2-carboxaldehyde in the presence of a reducing agent. The final product is obtained by crystallization and purification. The synthesis of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been found to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(4-propan-2-ylphenyl)-(1-propylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-4-13-22-18-8-6-5-7-17(18)21-20(22)19(23)16-11-9-15(10-12-16)14(2)3/h5-12,14,19,23H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSZICEIDZNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(propan-2-yl)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5111284.png)
![N-{[benzyl(propyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5111289.png)
![2-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5111306.png)
![N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5111319.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111324.png)
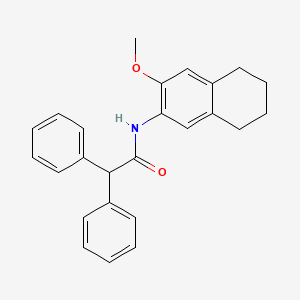

![1-phenyl-N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5111343.png)
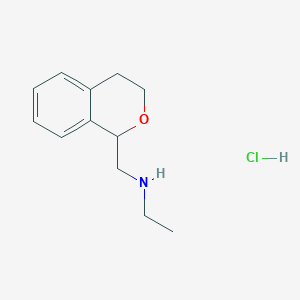
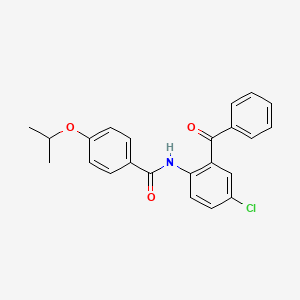


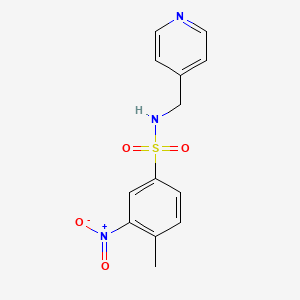
![dimethyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}terephthalate](/img/structure/B5111385.png)